molecular formula C11H9BrClNO B15257213 2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

Cat. No.: B15257213
M. Wt: 286.55 g/mol
InChI Key: JQQITPWTBCSGLT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a chloromethyl group, and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization with methylamine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxazole oxides.

Scientific Research Applications

2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl and chloromethyl groups can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit or activate specific enzymes or receptors, thereby modulating cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(bromomethyl)-4-methyl-1,3-oxazole
  • 2-(4-Fluorophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
  • 2-(4-Methylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

Uniqueness

2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is unique due to the specific combination of bromophenyl and chloromethyl groups attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9BrClNO/c1-7-10(6-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3

InChI Key

JQQITPWTBCSGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Br)CCl

Origin of Product

United States

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